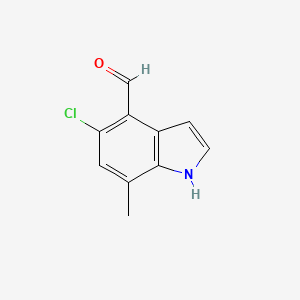
5-chloro-7-methyl-1H-indole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-7-methyl-1H-indole-4-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-methyl-1H-indole-4-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For this compound, specific reaction conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield good results .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. Industrial production would also focus on optimizing reaction parameters and using cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: 5-chloro-7-methyl-1H-indole-4-carboxylic acid.
Reduction: 5-chloro-7-methyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-7-methyl-1H-indole-4-carbaldehyde is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry for developing new drugs .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors, due to its indole core structure .
Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals .
Mecanismo De Acción
The mechanism of action of 5-chloro-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to these targets with high affinity, modulating their activity. For example, indole derivatives are known to act as enzyme inhibitors or receptor agonists, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- Indole-3-carbaldehyde
- 5-chloro-1H-indole-2-carboxaldehyde
- 7-methyl-1H-indole-3-carbaldehyde
Comparison: 5-chloro-7-methyl-1H-indole-4-carbaldehyde is unique due to the presence of both chlorine and methyl substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives . The specific positioning of these substituents can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
5-chloro-7-methyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3 |
Clave InChI |
UCFJKBKLVHQUNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


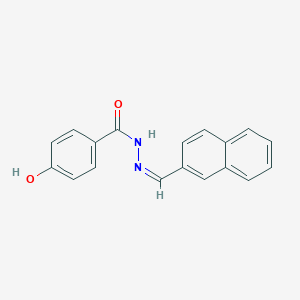



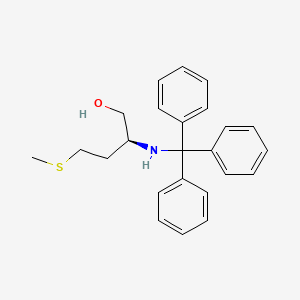
![7-Fluoro-1-(3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080310.png)
![3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B14080323.png)
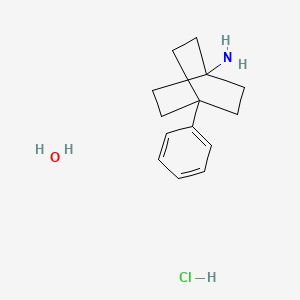
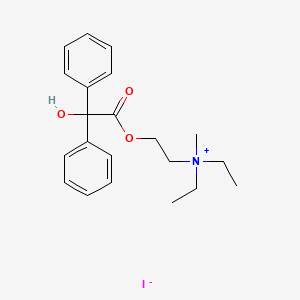
![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)

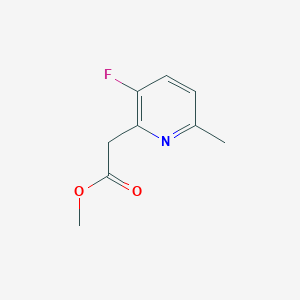
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)
